N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with multiple functional groups, including carbamoyl and methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-Methoxybenzyl)carbamoyl]phenyl}-N’-(4-methylbenzyl)ethanediamide
- N-{2-[(4-Methylbenzyl)carbamoyl]phenyl}-N’-(4-methylbenzyl)ethanediamide
Uniqueness
N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both carbamoyl and methylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H27N3O3 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-(3-methylphenyl)-N-[2-[(4-methylphenyl)methylcarbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C27H27N3O3/c1-18-10-12-20(13-11-18)16-28-27(33)23-8-3-4-9-24(23)29-26(32)21-15-25(31)30(17-21)22-7-5-6-19(2)14-22/h3-14,21H,15-17H2,1-2H3,(H,28,33)(H,29,32) |
InChI Key |
GHCPYTZZCMVANY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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